molecular formula C19H14BrFN2O6S B2990085 Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-30-4

Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2990085
CAS No.: 899728-30-4
M. Wt: 497.29
InChI Key: AICXANFRAZOAPK-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • A ((4-fluorophenyl)sulfonyl)oxy group at position 4, introducing strong electron-withdrawing effects and polarity.
  • An ethyl carboxylate at position 3, enhancing solubility in organic solvents.
  • A ketone at position 6, enabling hydrogen bonding and redox activity.

The compound’s molecular weight is 497.3 g/mol (C19H14BrFN2O6S), with a bromine atom increasing its density compared to non-halogenated analogs .

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-4-(4-fluorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)15-8-6-13(21)7-9-15)11-17(24)23(22-18)14-5-3-4-12(20)10-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICXANFRAZOAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridazine ring, sulfonyl and ethyl ester groups, and halogenated phenyl moieties, which suggest diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its synthesis and structure-activity relationships.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Ethyl 1 3 bromophenyl 4 4 fluorophenyl sulfonyl oxy 6 oxo 1 6 dihydropyridazine 3 carboxylate\text{Ethyl 1 3 bromophenyl 4 4 fluorophenyl sulfonyl oxy 6 oxo 1 6 dihydropyridazine 3 carboxylate}

Key Features:

  • Pyridazine Ring: A six-membered heterocyclic structure containing two nitrogen atoms.
  • Bromophenyl and Fluorophenyl Groups: These halogenated aromatic rings are known to enhance biological activity through various mechanisms.
  • Sulfonyl Group: This functional group is often associated with increased solubility and reactivity in biological systems.

Antitumor Activity

Research indicates that compounds with similar structural frameworks, particularly those containing pyridazine and sulfonyl groups, exhibit significant antitumor activity. This compound has been shown to inhibit the proliferation of certain cancer cell lines in vitro. The presence of the bromine atom in the phenyl ring may contribute to this activity by enhancing electron-withdrawing effects, thereby increasing the compound's reactivity towards biological targets.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is likely multifaceted, involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesNotable Findings
AntitumorVarious cancer cell linesSignificant inhibition of cell proliferation
AntimicrobialStaphylococcus aureus, E. coliMIC values range from 0.22 to 0.25 μg/mL

Synthesis

The synthesis of this compound can be approached through several methodologies. Common synthetic routes involve the condensation of appropriate pyridazine derivatives with sulfonic acid derivatives under mild reaction conditions. The use of catalysts can enhance yield and purity.

Case Studies

Several studies have investigated the biological efficacy of related compounds, providing insights into structure-activity relationships (SAR). For instance, compounds featuring different substitutions on the pyridazine ring have shown varying degrees of antitumor and antimicrobial activities.

Case Study Highlights:

  • A study demonstrated that modifications on the phenolic moieties significantly affected the antitumor efficacy, suggesting that electronic properties play a crucial role in biological activity.
  • Another investigation focused on the antimicrobial effects against a broader spectrum of pathogens, reinforcing the need for further exploration into derivative compounds.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound 3-BrPh (1), 4-(4-F-PhSO2O) (4) 497.3 N/A N/A Bromine, sulfonate ester
Ethyl 1-(3-ClPh)-5-CN-4-Me-6-oxo-1,6-dihydropyridazine-3-carboxylate 3-ClPh (1), 5-CN (5), 4-Me (4) ~346.7 109–110 63 Chlorine, cyano, methyl
Ethyl 1-(3-CF3Ph)-5-CN-4-Me-6-oxo-1,6-dihydropyridazine-3-carboxylate 3-CF3Ph (1), 5-CN (5), 4-Me (4) ~380.3 106–110 52 Trifluoromethyl, cyano, methyl
Ethyl 1-(4-HOPh)-5-CN-4-Me-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-HOPh (1), 5-CN (5), 4-Me (4) ~321.3 220–223 95 Hydroxy, cyano, methyl
Ethyl 1-(2-FPh)-4-(PhSO2O)-6-oxo-1,6-dihydropyridazine-3-carboxylate 2-FPh (1), 4-(PhSO2O) (4) 497.3 N/A N/A Fluorine positional isomer

Key Observations:

  • Sulfonate Stability: The sulfonate ester in the target compound may confer hydrolytic instability compared to methyl or cyano groups in analogs .
  • Melting Points : Hydroxy-substituted derivatives (e.g., 12d) exhibit higher melting points (220–223°C) due to hydrogen bonding, while trifluoromethyl groups (12c) lower melting points .

Q & A

Q. What are the foundational synthetic strategies for preparing this pyridazine derivative?

The compound is synthesized via multi-step reactions, including cyclocondensation and functionalization. A common approach involves:

  • Step 1 : Formation of the dihydropyridazine core through cyclocondensation of hydrazine derivatives with diketones or ketoesters under acidic/basic conditions.
  • Step 2 : Introduction of the sulfonyloxy group via nucleophilic substitution using 4-fluorophenylsulfonyl chloride.
  • Step 3 : Esterification or halogenation to install the 3-bromophenyl and ethyl carboxylate moieties . Example Reaction Table :
StepReagents/ConditionsKey Intermediate
1Hydrazine hydrate, EtOH, ΔPyridazine ring
24-Fluorophenylsulfonyl chloride, DCM, baseSulfonyloxy group
33-Bromophenyl boronic acid, Pd catalystAryl functionalization

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and regiochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between aryl rings) and detects disorder in crystal lattices .

Advanced Research Questions

Q. How can conformational disorder in crystallographic data be resolved?

  • Occupancy Refinement : Use software like SHELXL to model disorder with split positions (e.g., 68.4% vs. 31.6% occupancy ratios for alternative conformations).
  • Puckering Parameters : Quantify ring distortions via Cremer-Pople analysis (e.g., envelope vs. half-chair conformations in cyclohexene derivatives) . Example Crystallographic Data :
ConformerQ (Å)θ (°)φ (°)
A (68.4%)0.47757.3335.4
B0.47750.6356.2

Q. What catalytic strategies enhance the efficiency of pyridazine ring formation?

  • Palladium-Catalyzed Cyclization : Employ Pd(PPh3)4 with formic acid derivatives as CO surrogates for reductive cyclization of nitroarenes, minimizing byproducts .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 8-hour reflux reduced to 30 minutes under microwave irradiation) .

Q. How can regioselective functionalization of the dihydropyridazine ring be achieved?

  • Directing Groups : Use transient protecting groups (e.g., Boc) to steer electrophilic substitution to the C4 position.
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the C1 position, leveraging bromophenyl as a leaving group .

Q. What computational methods predict bioactivity or reactivity?

  • DFT Calculations : Optimize transition states for sulfonyloxy group substitution (B3LYP/6-31G* level).
  • Molecular Docking : Simulate interactions with inflammatory targets (e.g., NF-κB) using AutoDock Vina, guided by structural analogs .

Methodological Considerations

  • Contradiction Analysis : Conflicting spectral data (e.g., NMR splitting vs. crystallographic symmetry) may arise from dynamic effects in solution. Validate via variable-temperature NMR .
  • Scale-Up Challenges : Transition from batch to flow chemistry improves yield for photolabile intermediates (e.g., nitro precursors) .

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